molecular formula C16H32ClN3O6 B12739493 Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride CAS No. 116989-38-9

Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride

Cat. No.: B12739493
CAS No.: 116989-38-9
M. Wt: 397.9 g/mol
InChI Key: HRUZPCPCCPFMPC-UHFFFAOYSA-N
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Description

Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride is a complex organic compound that features a butanamide backbone with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride typically involves multiple steps:

    Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Tetraoxa-azacyclopentadecyl Group: This step may involve complexation reactions with appropriate precursors.

    Formation of the Monohydrochloride Salt: The final compound is often converted to its hydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the butanamide backbone.

    Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It could be a building block for more complex molecules.

Biology

    Biochemical Studies: The compound might be used to study enzyme interactions or metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, influencing molecular pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Butanamide Derivatives: Compounds with similar butanamide backbones.

    Amino-oxo Compounds: Molecules featuring both amino and oxo groups.

    Tetraoxa-azacyclopentadecyl Compounds: Other compounds containing the tetraoxa-azacyclopentadecyl group.

Uniqueness

The uniqueness of Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

CAS No.

116989-38-9

Molecular Formula

C16H32ClN3O6

Molecular Weight

397.9 g/mol

IUPAC Name

4-amino-N-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl]butanamide;hydrochloride

InChI

InChI=1S/C16H31N3O6.ClH/c17-3-1-2-15(20)18-14-16(21)19-4-6-22-8-10-24-12-13-25-11-9-23-7-5-19;/h1-14,17H2,(H,18,20);1H

InChI Key

HRUZPCPCCPFMPC-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCN1C(=O)CNC(=O)CCCN.Cl

Origin of Product

United States

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